molecular formula C7H13NO B2820338 trans-2-Cyclopropyl-tetrahydrofuran-3-amine CAS No. 1799438-57-5

trans-2-Cyclopropyl-tetrahydrofuran-3-amine

Cat. No.: B2820338
CAS No.: 1799438-57-5
M. Wt: 127.18 g/mol
InChI Key: IJNIVGLVDMZFHZ-NKWVEPMBSA-N
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Description

trans-2-Cyclopropyl-tetrahydrofuran-3-amine: is a chemical compound characterized by a cyclopropyl group attached to a tetrahydrofuran ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Cyclopropyl-tetrahydrofuran-3-amine typically involves multiple steps, including cyclization and amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Cyclopropyl-tetrahydrofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Mechanism of Action

The mechanism of action of trans-2-Cyclopropyl-tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the tetrahydrofuran ring.

    Tetrahydrofuran: Contains the tetrahydrofuran ring but lacks the cyclopropyl and amine groups.

    Cyclopropyl-tetrahydrofuran: Similar structure but without the amine group.

Uniqueness: trans-2-Cyclopropyl-tetrahydrofuran-3-amine is unique due to the combination of the cyclopropyl group, tetrahydrofuran ring, and amine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1799438-57-5

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2R,3S)-2-cyclopropyloxolan-3-amine

InChI

InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m0/s1

InChI Key

IJNIVGLVDMZFHZ-NKWVEPMBSA-N

SMILES

C1CC1C2C(CCO2)N

Isomeric SMILES

C1CO[C@@H]([C@H]1N)C2CC2

Canonical SMILES

C1CC1C2C(CCO2)N

solubility

not available

Origin of Product

United States

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